molecular formula C23H24BrO2P B1301942 (2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide CAS No. 86608-70-0

(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide

Cat. No. B1301942
CAS RN: 86608-70-0
M. Wt: 443.3 g/mol
InChI Key: ZCJKBPSRKLHANV-UHFFFAOYSA-M
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Description

“(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide” is a chemical compound with the molecular formula C23H24BrO2P . It has a molecular weight of 443.32 g/mol . This compound is used as a reactant for Wittig olefination .


Synthesis Analysis

The synthesis of “(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide” involves the generation of the ‘nonstabilized’ ylide (1,3-dioxolan-2-ylmethylene)triphenylphosphorane for Wittig alkenation .


Molecular Structure Analysis

The molecular structure of “(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide” can be represented by the SMILES string [Br-].C1COC(CCP+(c3ccccc3)c4ccccc4)O1 .


Chemical Reactions Analysis

“(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide” is used as a reactant for Wittig olefination . It is also used in the preparation of ligands for histamine receptor binding with H3/H4 subtype selectivity and in the preparation of dual inhibitors of phosphodiesterase-4 and serotonin reuptake .


Physical And Chemical Properties Analysis

It has a melting point of 144-146 °C .

Scientific Research Applications

Synthesis and Chemical Applications

  • Building Blocks for Macrocycle Synthesis : This compound has been utilized as a key building block in the synthesis of macrocyclic moieties, particularly in the construction of the cytochalasins A, B, and F, as well as deoxaphomin, proxiphomin, and protophomin (Wallach et al., 1984).

  • Wittig Reaction in Vinylogation : It plays a significant role in the Wittig-type reaction, effectively transforming aldehydes into allylic dioxolanes. This application is crucial in synthesizing various organic compounds, particularly in the field of aromatic aldehydes (Daubresse et al., 1998).

  • Corrosion Inhibition Research : The compound has been studied for its potential as a corrosion inhibitor. Research in this area focuses on understanding the relationship between its structure and corrosion inhibition efficiency, particularly for metals like zinc (Xia Ming, 2003).

  • Synthetic Chemistry : It's used in various synthetic chemistry applications, such as the efficient preparation of specific retinal derivatives and the study of nucleophilic substitution in glycerol derivatives (Dawadi et al., 2011; Aneja & Davies, 1974).

Biological and Pharmacological Research

  • Antitumor Properties : Some derivatives of this compound have shown significant antitumor activity, particularly in models like P-388 lymphocytic leukemia. This highlights its potential utility in developing new antitumor agents (Dubois et al., 1978).

Safety And Hazards

“(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide” is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

“(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide” finds applications as a reactant for Wittig olefination . It is used in the preparation of ligands for histamine receptor binding with H3/H4 subtype selectivity . It is also used in the preparation of dual inhibitors of phosphodiesterase-4 and serotonin reuptake . These applications suggest potential future directions in the fields of organic synthesis and medicinal chemistry.

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)ethyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O2P.BrH/c1-4-10-20(11-5-1)26(21-12-6-2-7-13-21,22-14-8-3-9-15-22)19-16-23-24-17-18-25-23;/h1-15,23H,16-19H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJKBPSRKLHANV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70888675
Record name Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1)
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Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(1,3-Dioxolan-2-yl)ethyl)triphenylphosphonium bromide

CAS RN

86608-70-0
Record name Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1)
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Record name Phosphonium, (2-(1,3-dioxolan-2-yl)ethyl)triphenyl-, bromide (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1)
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Record name Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-(1,3-dioxolan-2-yl)ethyl)triphenylphosphonium bromide
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Record name Phosphonium, [2-(1,3-dioxolan-2-yl)ethyl]triphenyl-, bromide (1:1)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 25 g. (0.138 mmole) of 2-(2-bromoethyl)-1,3-dioxolane and 36.2 g. (0.138 mmole) of triphenylphosphine in 30 ml. of toluene was heated at 100° C. for 18 hours. The reaction was cooled to yield two phases. The toluene phase was decanted and the oil remaining crystalized at -78° C. in ethyl acetate. Decantation of the ethyl acetate and warming of the crystals to room temperature gave an oil. The oil was dried under vacuum (0.05 torr) at 100° C. for 16 hours to yield 15 g. (27%) of the title compound as a solid glass which was ground to a powder.
Quantity
0.138 mmol
Type
reactant
Reaction Step One
Quantity
0.138 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
F Liotta - 1997 - search.proquest.com
Sequential Wittig condensation-dissolving metal reductions using a variety of Wittig precursors were examined. In this tandem protocol a range of structural features suitable to these …
Number of citations: 0 search.proquest.com
R Kitbunnadaj, M Hoffmann, SA Fratantoni… - Bioorganic & medicinal …, 2005 - Elsevier
In this study, we replaced the basic amine function of the known histamine H 3 receptor agonists imbutamine or immepip with non-basic alcohol or hydrocarbon moieties. All compounds …
Number of citations: 23 www.sciencedirect.com
R Kitbunnadaj, OP Zuiderveld… - Journal of medicinal …, 2003 - ACS Publications
Immepip, a conformationally constrained analogue of the histamine congener imbutamine, shows high affinity and functional activity on the human H 3 receptor. Using histamine and its …
Number of citations: 55 pubs.acs.org
X Deng, T Luo, Z Li, H Wen, H Zhang, X Yang… - European Journal of …, 2022 - Elsevier
This article describes the syntheses and biological activity of five 3-arylisoquinoline natural products corydamine (1), N-formyl Corydamine (2), hypecumine (3), Decumbenine B (XW) …
Number of citations: 3 www.sciencedirect.com
MJ Tozer, IM Buck, T Cooke, SB Kalindjian… - Bioorganic & medicinal …, 2002 - Elsevier
ω-(1H-Imidazol-4-yl)alkane-1-sulfonamides were prepared and found to be potent histamine H 3 receptor antagonists. High receptor affinity and a low difference in the data between the …
Number of citations: 13 www.sciencedirect.com
JR Cashman, T Voelker, HT Zhang… - Journal of medicinal …, 2009 - ACS Publications
A new class of multitarget compounds was synthesized by linking a novel selective serotonin reuptake inhibitor (SSRI) to a PDE4 inhibitor. The new dual PDE4 inhibitor/SSRI showed …
Number of citations: 27 pubs.acs.org
O Bedel, A Haudrechy… - European Journal of …, 2004 - Wiley Online Library
A novel formal synthesis of fumagillol, a direct precursor of the antiangiogenic sesquiterpene fumagillin, is described. The main features of the synthesis are a stereoselective Claisen−…
KC Nicolaou, T Montagnon, PS Baran… - Journal of the American …, 2002 - ACS Publications
o-Iodoxybenzoic acid (IBX), a readily available hypervalent iodine(V) reagent, was found to be highly effective in carrying out oxidations adjacent to carbonyl functionalities (to form α,β-…
Number of citations: 655 pubs.acs.org
EJ Beck - 2002 - library-archives.canada.ca
In an attempt to utilize novel methods for the formation of small, medium and large rings in natural product synthesis, two methodologies (ketene and Ramberg-Bäcklund …
Number of citations: 3 library-archives.canada.ca
T Voelker, H Xia, K Fandrick, R Johnson… - Bioorganic & medicinal …, 2009 - Elsevier
Enhancement of 5-hydroxytryptamine (5-HT, serotonin) neurotransmission is a viable means of treating depression. On the basis of this observation, agents that inhibit re-uptake of 5-HT …
Number of citations: 14 www.sciencedirect.com

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